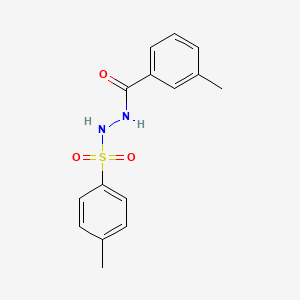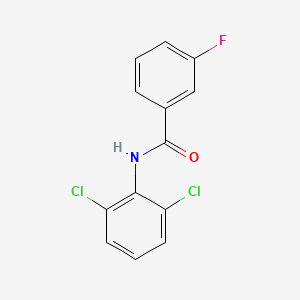![molecular formula C14H10Br2N4O B11689577 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol](/img/structure/B11689577.png)
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[2-(1H-bencimidazol-2-il)hidrazinilideno]metil}-4,6-dibromofenol es un compuesto orgánico complejo que presenta una parte de benzimidazol. Los derivados de benzimidazol son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal
Métodos De Preparación
La síntesis de 2-{(E)-[2-(1H-bencimidazol-2-il)hidrazinilideno]metil}-4,6-dibromofenol se puede lograr a través de un proceso de varios pasos. Un método común implica la reacción de 1,3-dihidro-2H-1,3-bencimidazol-2-tiona con 4-fluorobenzaldehído en DMSO para obtener 4-[(1H-bencimidazol-2-il)sulfanil]benzaldehído. Este intermedio se hace reaccionar entonces con tiosemicarbazida en etanol a temperatura de reflujo para producir el producto final . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por sus posibles propiedades anticancerígenas, antivirales y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{(E)-[2-(1H-bencimidazol-2-il)hidrazinilideno]metil}-4,6-dibromofenol implica su interacción con objetivos moleculares específicos. La parte de benzimidazol le permite interactuar con proteínas y enzimas, potencialmente inhibiendo su actividad. Esta interacción puede afectar varias vías biológicas, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de benzimidazol como:
- 4-[(1H-Bencimidazol-2-il)sulfanil]benzaldehído
- 2-(4-((1H-benzo[d]imidazol-2-il)tio)-bencilideno)-hidrazina-1-carbothioamida En comparación con estos compuestos, 2-{(E)-[2-(1H-bencimidazol-2-il)hidrazinilideno]metil}-4,6-dibromofenol tiene sustituciones de bromo únicas que pueden mejorar su actividad biológica y reactividad química.
Análisis De Reacciones Químicas
2-{(E)-[2-(1H-bencimidazol-2-il)hidrazinilideno]metil}-4,6-dibromofenol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica aromática pueden ocurrir, especialmente en los sitios de bromo. Los reactivos y condiciones comunes para estas reacciones incluyen DMSO, etanol y temperaturas de reflujo. Los principales productos formados dependen de la reacción y las condiciones específicas utilizadas.
Propiedades
Fórmula molecular |
C14H10Br2N4O |
|---|---|
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4,6-dibromophenol |
InChI |
InChI=1S/C14H10Br2N4O/c15-9-5-8(13(21)10(16)6-9)7-17-20-14-18-11-3-1-2-4-12(11)19-14/h1-7,21H,(H2,18,19,20)/b17-7+ |
Clave InChI |
GZJNJERKZOBKPS-REZTVBANSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)

![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)
![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)

![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11689590.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689602.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11689608.png)
